![molecular formula C28H40O2S2 B15166890 Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl- CAS No. 647835-12-9](/img/structure/B15166890.png)
Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-]: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfoxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] typically involves multi-step organic reactions. The process begins with the preparation of the tetradecenylidene intermediate, followed by the introduction of sulfinyl groups through oxidation reactions. The final step involves the coupling of the intermediate with benzene rings under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The sulfinyl groups in the compound can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl groups, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Simplified aromatic compounds.
Substitution: Functionalized aromatic rings with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
- Benzene, 1,1’-dodecylidenebis[4-methyl-]
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Comparison:
Propiedades
Número CAS |
647835-12-9 |
|---|---|
Fórmula molecular |
C28H40O2S2 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
1-methyl-4-[(S)-1-[(S)-(4-methylphenyl)sulfinyl]tetradec-1-enylsulfinyl]benzene |
InChI |
InChI=1S/C28H40O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-28(31(29)26-20-16-24(2)17-21-26)32(30)27-22-18-25(3)19-23-27/h15-23H,4-14H2,1-3H3/t31-,32-/m0/s1 |
Clave InChI |
DCJQIIHMQDJNBU-ACHIHNKUSA-N |
SMILES isomérico |
CCCCCCCCCCCCC=C([S@@](=O)C1=CC=C(C=C1)C)[S@@](=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCCCCCCCCCC=C(S(=O)C1=CC=C(C=C1)C)S(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
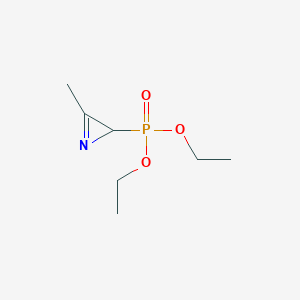
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
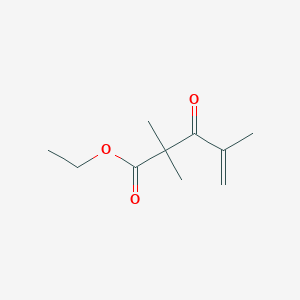
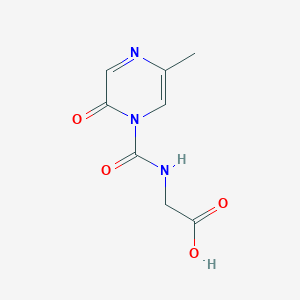
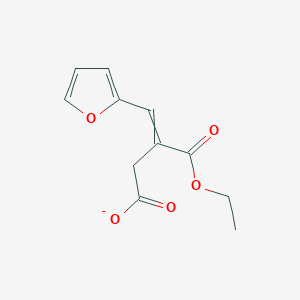
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
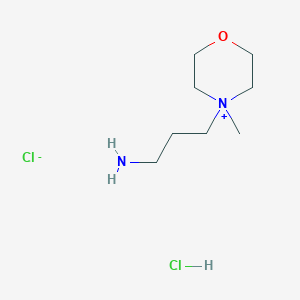
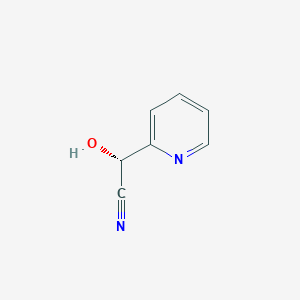
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
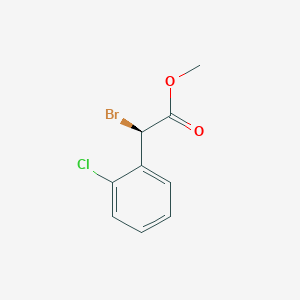
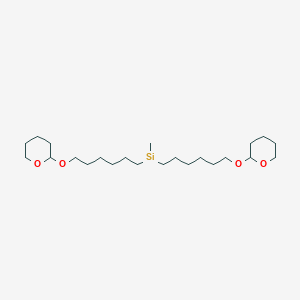
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

